molecular formula C12H16N4O B10889835 Cyclopropyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cyclopropyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10889835
M. Wt: 232.28 g/mol
InChI Key: MGGHMJOKZXWHJP-UHFFFAOYSA-N
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Description

CYCLOPROPYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a cyclopropyl group attached to a piperazine ring, which is further substituted with a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPROPYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

CYCLOPROPYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

CYCLOPROPYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CYCLOPROPYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    CYCLOPROPYL[4-(5-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL)PIPERAZINO]METHANONE: Similar structure but with a thieno group.

    N-CYCLOPROPYL-4-PYRAZOLO[1,5-B]PYRIDAZIN-3-YLPYRIMIDIN-2-AMINE: Contains a pyrazolo group instead of piperazine.

Uniqueness

CYCLOPROPYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

cyclopropyl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H16N4O/c17-11(10-2-3-10)15-6-8-16(9-7-15)12-13-4-1-5-14-12/h1,4-5,10H,2-3,6-9H2

InChI Key

MGGHMJOKZXWHJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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